N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of isochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.
Addition of the Cyanoheptan Group: The cyanoheptan group can be added through a nucleophilic substitution reaction involving a suitable alkyl halide and a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-N-(1-cyano-1-propylbutyl)pyridine-2-carboxamide: This compound shares structural similarities with N-(4-Cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide, particularly in the presence of cyano and carboxamide groups.
Uniqueness
This compound is unique due to its isochromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-cyanoheptan-4-yl)-3,4-dihydro-1H-isochromene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-8-18(13-19,9-4-2)20-17(21)15-5-6-16-12-22-10-7-14(16)11-15/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYFADKNNJDJAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C#N)NC(=O)C1=CC2=C(COCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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